molecular formula C6H7N3O4 B14015228 1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B14015228
M. Wt: 185.14 g/mol
InChI Key: IFMXXZONKFNLEO-UHFFFAOYSA-N
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Description

1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of carboxyethyl and carboxylic acid functional groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-carboxyethyl)benzene-3-carboxylic acid
  • 5-hydroxy-1H-pyrazole-3-carboxylic acid
  • 1-(2-carboxyethyl)-4,4’-bipyridine

Uniqueness

1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific functional groups and the triazole ring structure. This combination imparts distinct chemical properties, such as stability and reactivity, which can be leveraged in various applications. Compared to similar compounds, it may offer advantages in terms of synthesis, reactivity, and potential biological activity.

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

1-(2-carboxyethyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C6H7N3O4/c10-4(11)1-2-9-3-7-5(8-9)6(12)13/h3H,1-2H2,(H,10,11)(H,12,13)

InChI Key

IFMXXZONKFNLEO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCC(=O)O)C(=O)O

Origin of Product

United States

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